![molecular formula C24H22ClNO2S B4896199 (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide](/img/structure/B4896199.png)
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
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Overview
Description
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with various functional groups, including a chlorophenyl group, a methoxyphenyl group, and a phenylprop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenethiol with an appropriate alkyl halide to form the sulfanylethyl intermediate. This intermediate is then reacted with a substituted benzaldehyde to form the desired enamide through a series of condensation and reduction reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl and methoxy groups could influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide
- (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)-2-phenylprop-2-enamide
- (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-nitrophenyl)-2-phenylprop-2-enamide
Uniqueness
The uniqueness of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxy group, for example, could enhance its solubility and influence its reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2S/c1-28-21-11-7-18(8-12-21)17-23(19-5-3-2-4-6-19)24(27)26-15-16-29-22-13-9-20(25)10-14-22/h2-14,17H,15-16H2,1H3,(H,26,27)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPEXWCCGHLFM-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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